N-Fmoc-7-F-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-7-F-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a fluorine atom at the 7th position of the indole ring. This modification enhances the compound’s stability and makes it useful in various scientific applications, particularly in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-7-F-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is followed by the introduction of a fluorine atom at the 7th position of the indole ring. The process can be carried out using various reagents and conditions, such as:
Fmoc Protection: The amino group of tryptophan is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate.
Fluorination: The fluorine atom is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, leading to higher yields and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-7-F-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like dimethyldioxirane (DMDO) to form hydroxylated derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DMDO in acetone-water mixtures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated tryptophan derivatives.
Reduction: Reduced tryptophan derivatives.
Substitution: Substituted tryptophan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-7-F-DL-tryptophan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of fluorescent probes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Fmoc-7-F-DL-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The fluorine atom at the 7th position of the indole ring can influence the compound’s electronic properties, affecting its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-7-methyl-DL-tryptophan: Similar structure but with a methyl group instead of a fluorine atom.
N-Fmoc-7-aza-DL-tryptophan: Contains a nitrogen atom at the 7th position instead of a fluorine atom.
N-Fmoc-7-chloro-DL-tryptophan: Contains a chlorine atom at the 7th position instead of a fluorine atom.
Uniqueness
N-Fmoc-7-F-DL-tryptophan is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Eigenschaften
Molekularformel |
C26H21FN2O4 |
---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI-Schlüssel |
VSKNZCGVDSEOBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.